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Compound of Interest

Compound Name: (R)-2-Amino-2-phenylacetamide

Cat. No.: B555532 Get Quote

An In-Depth Technical Guide to (R)-2-Amino-2-phenylacetamide: Properties, Synthesis, and

Applications

Abstract
(R)-2-Amino-2-phenylacetamide, a chiral aminamide, serves as a critical stereospecific

building block in modern synthetic chemistry. Its defined (R)-configuration is paramount in the

development of enantiomerically pure pharmaceuticals, where stereoisomers can exhibit

profoundly different pharmacological and toxicological profiles. This guide provides a

comprehensive technical overview of its core chemical and physical properties, spectroscopic

signature, and key enantioselective synthesis strategies. We delve into the mechanistic

rationale behind various resolution techniques, offering detailed experimental protocols for

researchers. Furthermore, this document explores the compound's reactivity, its applications in

medicinal chemistry and materials science, and essential safety protocols, providing a holistic

resource for professionals in drug discovery and chemical development.

Introduction: The Significance of Chirality and
Function
(R)-2-Amino-2-phenylacetamide (CAS No. 6485-67-2) is an organic compound distinguished

by a stereogenic center at the α-carbon, adjacent to both a phenyl ring and an amide group.[1]

This specific three-dimensional arrangement, the (R)-enantiomer, is crucial for its biological

activity and its utility as a precursor in asymmetric synthesis. The presence of a primary amine,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b555532?utm_src=pdf-interest
https://www.benchchem.com/product/b555532?utm_src=pdf-body
https://www.benchchem.com/product/b555532?utm_src=pdf-body
https://www.benchchem.com/product/b555532?utm_src=pdf-body
https://www.smolecule.com/products/s776989
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


an amide, and an aromatic ring provides a versatile scaffold for chemical modification, making

it a valuable intermediate in the synthesis of a range of fine chemicals and active

pharmaceutical ingredients (APIs).[2]

Its importance is particularly noted in its application as a key intermediate for certain β-lactam

antibiotics and HIV-1 reverse transcriptase inhibitors.[2] The imperative for enantiomerically

pure starting materials in drug development cannot be overstated; the alternative (S)-

enantiomer may be inactive or, in some cases, contribute to undesirable side effects.

Therefore, robust and efficient methods for producing the (R)-enantiomer with high

enantiomeric purity are of significant scientific and commercial interest.[2]

Core Physicochemical and Spectroscopic
Properties
The functional utility of (R)-2-Amino-2-phenylacetamide is fundamentally governed by its

physical and chemical characteristics. These properties influence its solubility, reactivity, and

handling requirements.

Physicochemical Data
A summary of the key physicochemical properties is presented below. These values are critical

for designing experimental conditions, from reaction setups to purification and formulation.
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Property Value Source(s)

IUPAC Name
(2R)-2-amino-2-

phenylacetamide
[3]

CAS Number 6485-67-2 [1][2]

Molecular Formula C₈H₁₀N₂O [1][2]

Molecular Weight 150.18 g/mol [1][2]

Appearance
White to off-white

solid/crystalline solid
[4]

Melting Point 125 - 129 °C [2]

Boiling Point 322.8 ± 35.0 °C (Predicted) [4]

Solubility
High solubility in water; soluble

in alcohol solvents.
[1][4]

Optical Rotation [α] -48.5° (c=0.55, EtOH) [2]

Density 1.178 ± 0.06 g/cm³ (Predicted) [4]

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structural integrity and purity of the

compound.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional

groups. Expected characteristic absorption bands include C-H stretching from the aromatic

and aliphatic portions (3070–2978 cm⁻¹), C=O stretching from the amide group, and C-N

bending (1510–1318 cm⁻¹).[1] The presence of N-H stretching bands from the primary amine

and amide groups is also a key indicator.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used

to confirm the molecular structure. The ¹H NMR spectrum will show distinct signals for the

aromatic protons, the methine proton at the chiral center, and the protons of the amino and

amide groups. The chemical shifts and coupling patterns provide definitive structural

information.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. The exact mass should correspond to the calculated monoisotopic mass of

150.0793 Da.[3]

Enantioselective Synthesis and Resolution
Strategies
The primary challenge in working with (R)-2-Amino-2-phenylacetamide is obtaining it in high

enantiomeric purity.[1] Racemic synthesis is straightforward, but the separation of enantiomers

requires specialized techniques. The choice of method is a critical decision based on factors

like desired purity, scalability, cost, and environmental impact.

Enantioselective Resolution Strategies

Products

Racemic 2-Amino-2-phenylacetamide

Diastereomeric Salt Formation
(e.g., with L-(+)-tartaric acid)

Enzymatic Kinetic Resolution
(e.g., using Lipase)

Chiral Chromatography
(using Chiral Stationary Phase)

(R)-enantiomer
(Desired Product)

Selective Crystallization
& Base Treatment

(S)-enantiomer
(By-product)

Remains in Mother LiquorUnreacted Enantiomer Enzymatically Modified Separated Fraction 1 Separated Fraction 2

Workflow comparing key enantioselective resolution strategies.

Click to download full resolution via product page
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Caption: Workflow comparing key enantioselective resolution strategies.

Diastereomeric Salt Formation
This classical resolution technique relies on the differential physicochemical properties of

diastereomers.

Principle: The racemic amine is reacted with a chiral resolving agent, typically a chiral acid

like L-(+)-tartaric acid. This forms a pair of diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-

amine·(L)-acid]. These salts are not mirror images and thus have different solubilities in a

given solvent system.[1]

Execution: The less soluble diastereomeric salt selectively crystallizes from the solution. This

salt is then isolated, and the chiral resolving agent is removed by treatment with a base to

liberate the pure (R)-enantiomer.[1]

Insight: While robust and scalable, this method often requires multiple recrystallization cycles

to achieve high enantiomeric excess (up to 99.5%), which can result in moderate yields

(around 40%) for the desired enantiomer.[1]

Enzymatic Kinetic Resolution
Biocatalysis offers a highly selective and environmentally benign alternative.

Principle: This method uses an enzyme, such as a lipase (e.g., Candida antarctica Lipase B),

that selectively catalyzes a reaction on only one of the enantiomers in the racemic mixture.

[2] For example, the enzyme might selectively hydrolyze the N-acetylated (S)-enantiomer,

leaving the desired N-acetylated (R)-enantiomer untouched.

Execution: The racemic substrate is incubated with the enzyme under optimized conditions

(pH, temperature). After the reaction proceeds to approximately 50% conversion, the

unreacted, enantiomerically pure substrate is separated from the modified product.

Insight: The key advantage is the exceptional stereoselectivity of enzymes, often yielding

very high enantiomeric excess. A potential drawback is that the theoretical maximum yield is

50%. This can be overcome by coupling it with a racemization catalyst in a process known

as Dynamic Kinetic Resolution (DKR), which continuously converts the undesired (S)-
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enantiomer back into the racemate, theoretically allowing for a 100% yield of the (R)-product.

[1]

Detailed Experimental Protocol: Resolution via
Diastereomeric Salt Formation
This protocol describes a representative procedure for the resolution of racemic 2-Amino-2-

phenylacetamide using L-(+)-tartaric acid.

Preparation: Dissolve racemic 2-amino-2-phenylacetamide (1 equivalent) in a 3:1

ethanol/water mixture with heating until a clear solution is obtained.

Salt Formation: In a separate vessel, dissolve L-(+)-tartaric acid (0.5 equivalents, as it is a

diacid) in the same solvent mixture. Add the tartaric acid solution to the amine solution.

Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an

ice bath to promote crystallization of the less soluble diastereomeric salt, (R)-2-Amino-2-
phenylacetamide-L-tartrate.

Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of

cold ethanol.

Purity Enhancement (Optional): To increase enantiomeric purity, recrystallize the salt from

the same solvent system. The progress can be monitored by measuring the optical rotation

of samples.

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a

base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >10. This neutralizes the

tartaric acid and liberates the free (R)-amine.

Final Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g.,

dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-2-
Amino-2-phenylacetamide.

Validation: Confirm the chemical identity and enantiomeric purity using NMR, MS, and chiral

HPLC analysis.
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Biological Context and Research Applications
(R)-2-Amino-2-phenylacetamide is not just a synthetic intermediate; it and its derivatives are

subjects of biological investigation.

Neurotransmitter Modulation: Studies have suggested that derivatives of this compound may

influence neurotransmitter systems, presenting potential therapeutic avenues for

neurological disorders.[1]

Enzyme Inhibition: The structure shares similarities with natural amino acids, suggesting it

could act as an enzyme inhibitor. It has been investigated for its potential to inhibit

phenylalanine hydroxylase (PAH), the enzyme implicated in the metabolic disorder

phenylketonuria (PKU).[1] This remains an area of active research.

Drug Discovery Scaffold: The versatile chemical handles on the molecule make it an

excellent starting point for generating chemical libraries for drug discovery campaigns.[1][2]

Coordination Chemistry: The amine and amide groups can act as ligands, making the

molecule useful in the development of metal-organic frameworks (MOFs) for applications in

catalysis and material science.[1]

Safety and Handling
Proper handling is crucial when working with this chemical.

Hazard Identification: (R)-2-Amino-2-phenylacetamide is classified as hazardous. It can

cause serious eye irritation (H319) and may cause an allergic skin reaction (H317) or

respiratory irritation.[2][3][5]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-

resistant gloves.[2]

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert

atmosphere. Recommended storage temperature is 2-8°C.[2][6]
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First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin

contact, wash off immediately with plenty of water. If inhaled, move to fresh air. Seek medical

attention if symptoms persist.

Conclusion
(R)-2-Amino-2-phenylacetamide is a compound of significant value, bridging the gap between

fundamental organic synthesis and applied pharmaceutical development. Its utility is defined by

its specific stereochemistry, which necessitates a deep understanding of enantioselective

synthesis and resolution techniques. As detailed in this guide, the choice of synthetic route—be

it classical diastereomeric resolution or modern biocatalysis—involves a careful consideration

of yield, purity requirements, and scalability. The continued exploration of this molecule's

derivatives in medicinal chemistry and materials science underscores its importance as a

versatile and high-value chemical scaffold. This guide serves as a foundational resource for

scientists and researchers aiming to leverage the unique properties of this chiral building block

in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b555532#chemical-and-physical-properties-of-r-2-
amino-2-phenylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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